A Novel Flavonoid from Prunus puddum: A Technical Guide on Puddumin-A
A Novel Flavonoid from Prunus puddum: A Technical Guide on Puddumin-A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a new flavonoid, Puddumin-A, isolated from Prunus puddum (Rosaceae), also known as Prunus cerasoides. This document details its isolation, structural elucidation, and known biological activities, presenting key data in a structured format. It includes comprehensive experimental protocols and visual diagrams of relevant pathways and workflows to support further research and development.
Introduction to Puddumin-A
Puddumin-A is a novel flavanone glycoside first isolated from the stem bark of Prunus puddum.[1][2] Subsequent research has led to the isolation of a structurally related flavonoid glycoside, 7-O-β-D-galactopyranosyl-5-O-methyl naringenin, from the seeds of the same plant, which is also referred to as Puddumin-A in some literature.[3] For the purpose of this guide, we will focus on the initially reported structure and its associated biological activities. Another related compound, Puddumin-B (naringenin-4′-methyl-ether-7-O-β-D-galactoside), has also been isolated from this plant and has demonstrated noteworthy anti-melanogenesis properties.[2][4][5][6]
Physicochemical Properties and Structural Elucidation
The structure of Puddumin-A has been characterized using various spectroscopic and chemical methods.
Table 1: Physicochemical and Spectroscopic Data for Puddumin-A
| Property | Data | Reference |
| Molecular Formula | C22H24O10 | [3] |
| Appearance | Yellowish mass | [3] |
| UV λmax (MeOH) | 285, 325 (sh) nm | Inferred from related flavonoid structures |
| IR (KBr) νmax | 3400 (-OH), 1680 (C=O), 1600, 1580 (aromatic) cm-1 | Inferred from related flavonoid structures |
| 1H NMR (DMSO-d6) | δ 12.1 (5-OH), 7.4-6.8 (aromatic protons), 5.5 (H-2), 2.8-3.2 (H-3), sugar protons | Inferred from related flavonoid structures |
| 13C NMR (DMSO-d6) | δ 196 (C-4), 164-100 (aromatic carbons), 79 (C-2), 42 (C-3), sugar carbons | Inferred from related flavonoid structures |
| Mass Spectrometry | EIMS m/z 286, 167, 120 | [3] |
The structural elucidation of Puddumin-A was accomplished through a combination of UV, IR, 1H NMR, 13C NMR, and mass spectrometry, along with chemical degradation studies. These analyses confirmed its identity as a flavanone glycoside.
Experimental Protocols
Isolation of Puddumin-A
The following protocol is a composite representation based on typical flavonoid isolation procedures from Prunus species.
Workflow for the Isolation of Puddumin-A
Caption: A generalized workflow for the isolation and purification of Puddumin-A.
Detailed Protocol:
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Plant Material Preparation: Air-dried and powdered stem bark of Prunus puddum is used as the starting material.
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Extraction: The powdered plant material is exhaustively extracted with 80% ethanol at room temperature. The mixture is then filtered.
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Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude ethanolic extract.
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Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
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Column Chromatography: The dichloromethane soluble fraction, which is typically rich in flavonoids, is subjected to silica gel column chromatography.
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Elution and Fraction Collection: The column is eluted with a gradient of chloroform and methanol. Fractions of 80-90 ml are collected.[3]
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Purification: The fractions are monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are combined and further purified, potentially through repeated column chromatography or preparative TLC, to yield pure Puddumin-A. For structural confirmation, the isolated compound may be acetylated.[3]
Biological Activity Assays
Puddumin-A has been reported to exhibit diuretic activity.[7] The following is a standard protocol for evaluating the diuretic potential of a test compound in a rat model.
Workflow for Diuretic Activity Assay
Caption: A standard workflow for the in-vivo evaluation of diuretic activity.
Detailed Protocol:
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Animal Model: Male Wistar rats are typically used and are fasted for 18-24 hours prior to the experiment, with free access to water.
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Grouping: The animals are divided into a control group, a standard group, and one or more test groups.
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Hydration: To ensure uniform hydration, all animals receive a priming dose of normal saline orally.
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Treatment: The control group receives the vehicle (e.g., normal saline), the standard group receives a reference diuretic drug like furosemide (10 mg/kg), and the test groups receive different doses of Puddumin-A.
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Urine Collection: Immediately after administration, the rats are placed in individual metabolic cages, and urine is collected at specified time intervals, typically over 5 and 24 hours.
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Analysis: The total volume of urine is measured for each rat. The urine may also be analyzed for pH and electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer and a chloride meter, respectively.
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Data Interpretation: The diuretic action (ratio of urine output in the test group to the control group) and diuretic activity (ratio of urine output in the test group to the standard group) are calculated.
Workflow for Tyrosinase Inhibition Assay
References
- 1. Prunus cerasoides Extract and Its Component Compounds Upregulate Neuronal Neuroglobin Levels, Mediate Antioxidant Effects, and Ameliorate Functional Losses in the Mouse Model of Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Prunus cerasoides Extract and Its Component Compounds Upregulate Neuronal Neuroglobin Levels, Mediate Antioxidant Effects, and Ameliorate Functional Losses in the Mouse Model of Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
